molecular formula C7H5NOS B1349826 3-Oxo-3-(thiophen-3-yl)propanenitrile CAS No. 69879-30-7

3-Oxo-3-(thiophen-3-yl)propanenitrile

Cat. No.: B1349826
CAS No.: 69879-30-7
M. Wt: 151.19 g/mol
InChI Key: IWPZODDPZNLDAM-UHFFFAOYSA-N
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Description

3-Oxo-3-(thiophen-3-yl)propanenitrile: is an organic compound with the molecular formula C7H5NOS. It is characterized by the presence of a thiophene ring, a nitrile group, and a ketone group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Mechanism of Action

Mode of Action

It is suggested that it might act as a dual inhibitor of serotonin and norepinephrine reuptake . This implies that the compound could interact with its targets, leading to changes in the concentration of these neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.

Biochemical Pathways

If it indeed acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially affect the serotonin and norepinephrine signaling pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

If it acts as a dual inhibitor of serotonin and norepinephrine reuptake, it could potentially lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Oxo-3-(thiophen-3-yl)propanenitrile. For instance, storage conditions such as temperature and light exposure can affect its stability . Furthermore, the compound’s action could also be influenced by factors such as the physiological state of the organism, the presence of other drugs, and individual genetic variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile typically involves the reaction of thiophene-3-carboxaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(thiophen-3-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted nitriles or amides.

Scientific Research Applications

3-Oxo-3-(thiophen-3-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(thiophen-2-yl)propanenitrile
  • 2-Thenoylacetonitrile
  • 3-Oxo-3-(thiophen-3-yl)propionitrile

Uniqueness

3-Oxo-3-(thiophen-3-yl)propanenitrile is unique due to the position of the thiophene ring and the presence of both nitrile and ketone functional groups. This combination of structural features imparts distinct reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

3-oxo-3-thiophen-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPZODDPZNLDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372352
Record name 3-oxo-3-(thiophen-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69879-30-7
Record name 3-oxo-3-(thiophen-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.2 g. portion of β-amino-3-thiopheneacrylonitrile is added to 10 ml. of 1 N hydrochloric acid. A 40 ml. portion of methanol is added and the mixture is stirred for 3 hours. The mixture is evaporated in vacuo to a residue which is dissolved in 35 ml. of hot methanol and treated with charcoal. After cooling, petroleum ether is added, the mixture is filtered and the solid collected is discarded. The filtrate is allowed to evaporate and the residue is dissolved in 35 ml. of hot isopropanol and isoluble material filtered and discarded. The filtrate is cooled and the solid is collected giving the desired product as white plates, m.p. 87°-88° C.
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